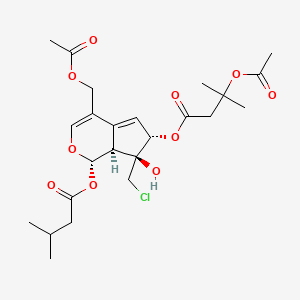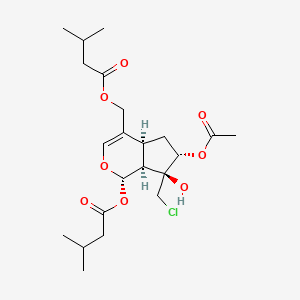
1-Aminoindane-d9 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CAS Number: 70146-15-5 (unlabeled)
Applications De Recherche Scientifique
Metabolic Fate Study
1-Aminoindane derivatives, such as 2-aminoindane (2-AI) and N-methyl-2-aminoindane (NM-2-AI), have been studied for their metabolic fate. These studies provide insights into how the human body processes these compounds. For instance, research by Manier et al. (2019) explored the in vitro and in vivo metabolism of these compounds using human liver microsomes and rat urine, which is crucial for understanding their pharmacokinetics and potential therapeutic applications.
Chemical Synthesis Methods
The synthesis methods for 1-Aminoindane derivatives are significant for producing these compounds for further research. For example, Fields et al. (2008) described a "one-pot" palladium-catalyzed method to generate a range of polycyclic imines, which could be useful for synthesizing natural products and biologically active molecules.
Carbonic Anhydrase Inhibition
1-Aminoindane derivatives have been examined for their inhibitory effects on human carbonic anhydrase isoenzymes. This is explored in research like Akbaba et al. (2014), where various novel sulfamides derived from 1-aminoindanes showed potential for inhibiting these isoenzymes, indicating possible therapeutic applications.
Neuroprotective Properties
Some derivatives of 1-aminoindane, like the metabolites of drugs such as rasagiline, have shown neuroprotective properties in vitro. Studies like that of Bar-Am et al. (2007) highlight the potential of these compounds in treating neurodegenerative disorders.
Antibacterial Applications
The antibacterial potential of aminoindane derivatives has been a subject of study, as seen in research by Ruzgar et al. (2022). They investigated the effects of these compounds on bacteria like MRSA, suggesting a new avenue for antibiotic drug development.
Propriétés
Nom du produit |
1-Aminoindane-d9 HCl |
|---|---|
Formule moléculaire |
C9H2D9N.HCl |
Poids moléculaire |
178.71 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





